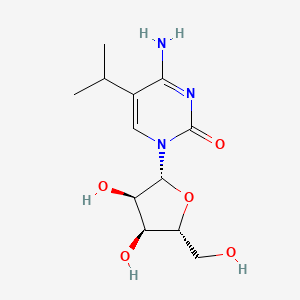![molecular formula C12H13N5O B15213131 2,4-Diamino-6-[(4-methylphenyl)amino]pyrimidine-5-carbaldehyde CAS No. 16597-42-5](/img/structure/B15213131.png)
2,4-Diamino-6-[(4-methylphenyl)amino]pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by treating 2,4-diamino-6-chloropyrimidine with phosphorus oxychloride.
Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction using boiling piperidine under neat conditions to afford the desired product in high yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Oxidation and Reduction: The aldehyde group in the compound can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include piperidine and other amines, typically under boiling conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing various pharmacologically active molecules, including anti-tubercular agents.
Biological Research: It serves as a precursor for designing inhibitors targeting specific enzymes, such as dihydrofolate reductase in Mycobacterium tuberculosis.
Material Science: The compound’s unique structure makes it suitable for developing novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes. For instance, in anti-tubercular applications, the compound targets dihydrofolate reductase, inhibiting its activity and thereby disrupting the folate pathway essential for bacterial growth . The aldehyde group in the compound can also form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
2,4-Diamino-6-chloropyrimidine: This compound is a precursor in the synthesis of 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde.
2,4-Diamino-5-cyano-6-(2-phosphonomethoxy)ethoxypyrimidine: Known for its antiviral activity.
Pyrazolo[3,4-d]pyrimidine: A compound with significant cytotoxic activities against cancer cell lines.
Uniqueness: 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to form covalent bonds with nucleophilic sites in proteins makes it a valuable tool in medicinal chemistry for designing enzyme inhibitors.
Properties
CAS No. |
16597-42-5 |
|---|---|
Molecular Formula |
C12H13N5O |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2,4-diamino-6-(4-methylanilino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H13N5O/c1-7-2-4-8(5-3-7)15-11-9(6-18)10(13)16-12(14)17-11/h2-6H,1H3,(H5,13,14,15,16,17) |
InChI Key |
UMJHPTLILDCPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2C=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


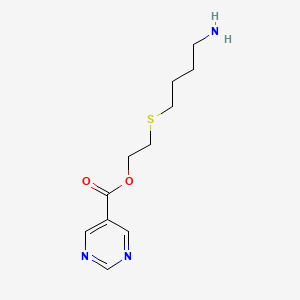
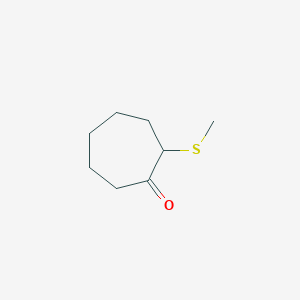
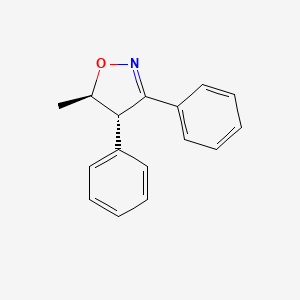

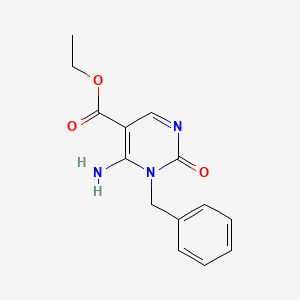
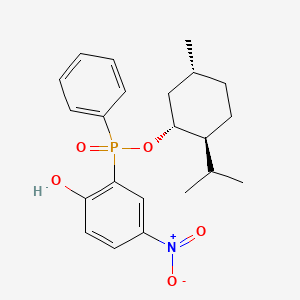
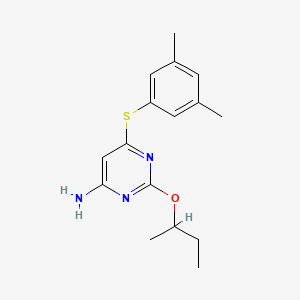
![3-[6-(4-Chloro-3-ethylphenoxy)hexyl]-2-(4-chlorophenyl)quinazolin-4-one](/img/structure/B15213091.png)
![bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane](/img/structure/B15213098.png)
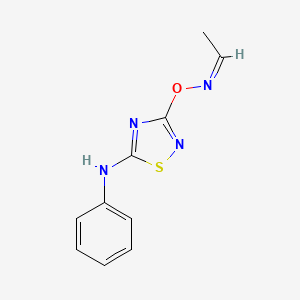
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-](/img/structure/B15213114.png)
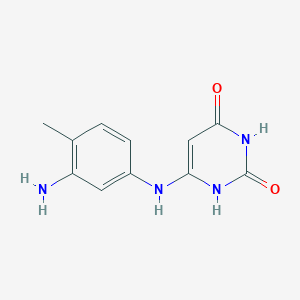
![(3S)-N-Propyl-N-{[2-(trifluoromethyl)phenyl]methyl}-pyrrolidin-3-amine](/img/structure/B15213125.png)
